molecular formula C12H10N4O4S B11092308 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B11092308
M. Wt: 306.30 g/mol
InChI Key: XRVNFPZPJPWUAX-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one belongs to the thiazolo[3,2-b]-1,2,4-triazinone class of N-bridged heterocycles. These derivatives are characterized by a fused thiazole-triazine core, which imparts significant pharmacological versatility, including anticancer, anti-inflammatory, and anticonvulsant activities . Key structural features of this compound include:

  • Thiazolo-triazinone nucleus: Provides rigidity and planar geometry, facilitating interactions with biological targets.
  • Hydroxy and methyl groups: Influence solubility and steric effects.

Properties

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C12H10N4O4S/c1-7-10(17)13-11-15(14-7)12(18,6-21-11)8-2-4-9(5-3-8)16(19)20/h2-5,18H,6H2,1H3

InChI Key

XRVNFPZPJPWUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC1=O)SCC2(C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to yield the desired thiazole-triazine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.

    Medicine: Due to its potential anticancer activity, it is investigated for its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase pathways or inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

Core Heterocycle Variations

The thiazolo[3,2-b]-1,2,4-triazinone core distinguishes this compound from structurally related heterocycles:

  • Thieno[2,3-d]pyrimidinone: Molecular overlay studies reveal >60% similarity with thiazolo-triazinone, but the sulfur atom in thiazole enhances hydrogen-bonding capacity compared to thiophene in thieno derivatives .
  • Triazolo[4,3-b][1,2,4]triazin-7-one : Replacing the thiazole ring with a triazole (e.g., compound 7j in ) reduces planarity and alters electronic properties, impacting biological activity .

Substituent Effects on Pharmacological Activity

Substituents on the phenyl ring and heterocyclic core significantly modulate activity:

Compound Name Substituents Key Activities Reference
Target compound 4-Nitrophenyl, hydroxy, methyl Unknown (inferred potential) N/A
6-(4-Fluorophenyl)thiazolo[3,2-b]triazole 4-Fluorophenyl Anticonvulsant (MES selective)
6-(4-Propoxyphenyl)thiazolo[3,2-b]triazole 4-Propoxyphenyl Dual anticonvulsant (MES/PTZ)
5-Arylidene-thiazolotriazol-6-ones Arylidene groups Anticancer
  • Electron-withdrawing groups (e.g., nitro) : The 4-nitrophenyl group in the target compound may enhance oxidative metabolism or target interactions, similar to nitro-containing anticancer agents .
  • Electron-donating groups (e.g., methoxy, propoxy) : Improve anticonvulsant activity by modulating membrane permeability .

Research Findings and Implications

Structural Insights from Spectroscopy

  • IR spectroscopy: Carbonyl stretching frequencies (1670–1640 cm⁻¹) confirm the triazinone ring, consistent with related compounds .
  • X-ray crystallography: Used to confirm the fused thiazolo-triazinone core in analogues, as seen in .

Biological Activity

The compound 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a member of the thiazolo[3,2-b][1,2,4]triazin family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C11H10N4O3SC_{11}H_{10}N_4O_3S with a molecular weight of 278.29 g/mol. Its structure features a thiazole ring fused with a triazine moiety and a nitrophenyl substituent that contributes to its biological properties.

Antitumor Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazin exhibit significant antitumor effects. For instance, studies have shown that structural variations in these compounds can enhance their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The compound's efficacy against various cancer cell lines has been documented in several case studies:

  • Case Study 1 : A derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
  • Case Study 2 : Another study reported that modifications to the nitrophenyl group improved selectivity towards tumor cells while reducing toxicity to normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays measuring cytokine production. Notably:

  • Inhibition of IL-6 and TNF-α : The compound inhibited IL-6 and TNF-α production in lipopolysaccharide-stimulated macrophages by approximately 70% at concentrations as low as 10 µg/mL.

This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazin derivatives. Key findings include:

  • Nitrophenyl Substituent : The presence of the nitrophenyl group is essential for enhancing antitumor and antimicrobial activities.
  • Hydroxyl Group : The hydroxyl group at position 3 contributes to increased solubility and bioavailability.

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